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molecular formula C8H8N2O B1320872 5-Methylbenzo[d]isoxazol-3-amine CAS No. 89976-56-7

5-Methylbenzo[d]isoxazol-3-amine

Cat. No. B1320872
M. Wt: 148.16 g/mol
InChI Key: GNWQLQVKOQHMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829584B2

Procedure details

To a solution of 1 M potassium tert-butoxide in THF (40.7 mL, 40.7 mmol) was added acetone oxime (2.97 g, 40.7 mmol) in one portion. After stirring for 20 min at rt, a solution of 2-fluoro-5-methylbenzonitrile (5.0 g, 37.0 mmol) in THF (30 mL) was slowly added from an addition funnel. After stirring for 3 hrs at room temperature, the mixture was heated at 60° C. overnight. A dark brown solution was obtained. The reaction was quenched with water (10 mL). The reaction mixture was partitioned between saturated NaHCO3 solution (50 mL) and ethyl acetate (150 mL). The organic layer was separated and washed with water (3×30 mL) and the solvent was removed on a rotary evaporator to yield a brown solid. The solid was then treated with a mixture of EtOH (80 mL), H2O (53 mL) and HCl (12 N, 26.8 mL) at reflux for 2 hrs. After cooling, the reaction mixture was basified with solid sodium carbonate and NaOH (1 N, 30 mL). The reaction mixture was then extracted with ethyl acetate (2×100 mL). The organic layer was washed with water (2×30 mL) and brine (40 mL), then dried over anhydrous sodium sulfate. Rotary evaporation of solvent afforded a brown solid (4.6 g). LC/MS (ESI) (M+H++CH3CN: 190.0). This product was used without further purification.
Name
Quantity
26.8 mL
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Name
Quantity
40.7 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].CC(=[N:10]O)C.FC1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][C:14]=1[C:15]#[N:16].Cl.[C:23](=[O:26])([O-])[O-].[Na+].[Na+].[OH-].[Na+]>C1COCC1.O.CCO>[CH3:21][C:18]1[CH:19]=[CH:20][C:23]2[O:26][N:10]=[C:15]([NH2:16])[C:14]=2[CH:17]=1 |f:0.1,5.6.7,8.9|

Inputs

Step One
Name
Quantity
26.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
53 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.97 g
Type
reactant
Smiles
CC(C)=NO
Name
Quantity
40.7 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 3 hrs at room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A dark brown solution was obtained
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (10 mL)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between saturated NaHCO3 solution (50 mL) and ethyl acetate (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (3×30 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×30 mL) and brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Rotary evaporation of solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1C=CC2=C(C(=NO2)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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